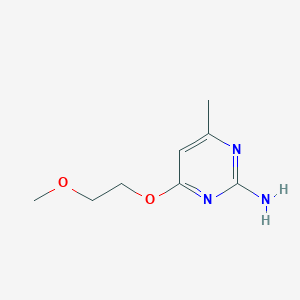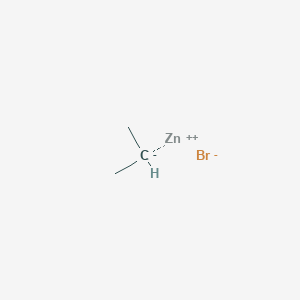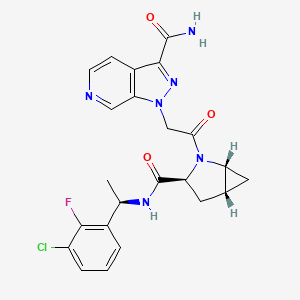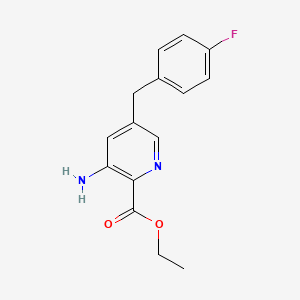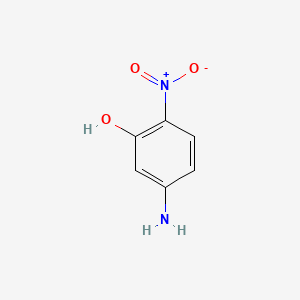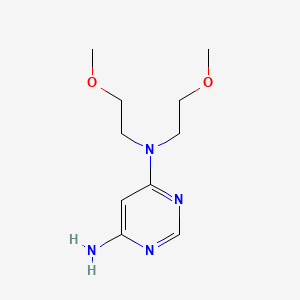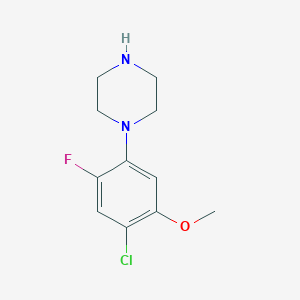
1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine
Übersicht
Beschreibung
“1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine” is a derivative of piperazine . Piperazine derivatives are often found in drugs or bioactive molecules due to their different possible roles depending on the position in the molecule and on the therapeutic class . They are also used due to the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
740807-00-5 |
|---|---|
Molekularformel |
C11H14ClFN2O |
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluoro-5-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H14ClFN2O/c1-16-11-7-10(9(13)6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
InChI-Schlüssel |
QIFYJMPMJLJMLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N2CCNCC2)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
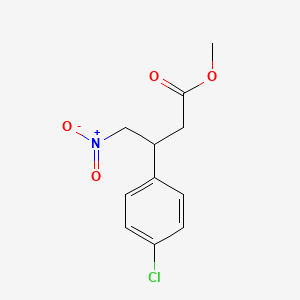
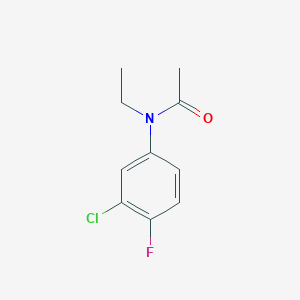


![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8689887.png)

